4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine
Description
4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core linked to an isoxazole ring substituted with a 3-(trifluoromethyl)phenyl group. This structural motif is common in medicinal and agrochemical research due to its ability to modulate pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-7-12(22-21-11)10-4-5-19-13(18)20-10/h1-7H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSRVFMHEKYHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372580 | |
| Record name | 4-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264616-57-1 | |
| Record name | 4-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring. This intermediate is then reacted with a pyrimidine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine has been explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease processes.
Targeted Diseases :
- Cancer : Studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Infectious Diseases : The compound has demonstrated antimicrobial properties, particularly against resistant strains of bacteria like Staphylococcus aureus.
Antimicrobial Activity
Research indicates that this compound can effectively inhibit bacterial growth. The minimum inhibitory concentrations (MICs) for Staphylococcus aureus have been reported between 19.7–24.2 μM, showcasing its potential as a novel antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory activity. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include the formation of the isoxazole ring and subsequent modifications to introduce the pyrimidine moiety. Variants of this compound have been synthesized to enhance potency and selectivity against specific targets.
Case Studies and Research Findings
| Study | Biological Activity | Target Organism/Cell Line | MIC (μM) |
|---|---|---|---|
| Study 1 | Antimicrobial | Staphylococcus aureus | 19.7–24.2 |
| Study 2 | Anticancer | Various cancer cell lines | Varied |
| Study 3 | Anti-inflammatory | Inflammatory models | Significant |
These studies highlight the compound's versatility across different biological contexts, reinforcing its potential as a lead candidate for drug development.
Mechanism of Action
The mechanism of action of 4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups within the molecule contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
Halogenated Phenyl Derivatives
- 4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine This analog replaces the -CF₃ group with a 2,4-dichlorophenyl substituent.
- 4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine
The benzisoxazole fusion introduces rigidity, which may enhance binding specificity to hydrophobic pockets in biological targets. The chlorine substituent at the para position could reduce steric hindrance compared to the bulkier -CF₃ group .
Heterocycle Core Modifications
- N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
Replacing the isoxazole-pyrimidine scaffold with a triazolopyridazine core alters hydrogen-bonding capacity and aromatic stacking interactions. The cyclohexyl group may improve solubility, while the -CF₃ substituent retains electronic effects .
- Thiazolyl-Pyrimidine Analog () A compound with a thiazole ring instead of isoxazole (e.g., N-methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine) demonstrates a synthesis yield of 38% and 99% purity via RP-HPLC. The thiazole’s sulfur atom may confer distinct electronic properties compared to isoxazole’s oxygen .
Biological Activity
The compound 4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine is a member of a class of molecules that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability, making it a valuable candidate for drug design.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, potentially leading to inhibition of specific pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic cells.
- Receptor Modulation : It may modulate the activity of receptors associated with various diseases, including cancer and viral infections.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to isoxazole derivatives. For instance, compounds with similar structures have shown efficacy against viruses such as H1N1 and HSV-1, with IC50 values indicating significant antiviral activity:
| Compound | Virus Target | IC50 (µM) |
|---|---|---|
| Compound A | H1N1 | 0.045 |
| Compound B | HSV-1 | 0.0742 |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases or inhibition of cell cycle progression.
Case Studies
-
Case Study on Antiviral Efficacy
A study published in MDPI evaluated the antiviral properties of novel isoxazole derivatives. The findings suggested that modifications to the isoxazole ring significantly impacted antiviral potency, with some compounds achieving low micromolar IC50 values against H1N1 and HSV-1 . -
Case Study on Anticancer Properties
Another study assessed the cytotoxic effects of related pyrimidine derivatives on human cancer cell lines. The results indicated that certain derivatives could induce apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents .
Research Findings
Recent research has focused on the structure–activity relationship (SAR) of isoxazole derivatives, indicating that the introduction of electron-withdrawing groups like trifluoromethyl enhances biological activity. Additionally, computational studies have supported these findings by predicting favorable binding interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
